molecular formula C10H6BrNO2 B060646 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde CAS No. 176961-43-6

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Numéro de catalogue: B060646
Numéro CAS: 176961-43-6
Poids moléculaire: 252.06 g/mol
Clé InChI: ZVOZUMCLFHQEPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is an organic compound with the molecular formula C({10})H({6})BrNO(_{2}) It features a benzaldehyde core substituted with a bromine atom and an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde typically involves the following steps:

    Bromination of Benzaldehyde: The starting material, benzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Oxazole Ring: The brominated benzaldehyde is then reacted with an appropriate oxazole precursor, such as 2-amino-2-oxazoline, under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Conversion to 2-Bromo-5-(1,3-oxazol-2-yl)benzoic acid.

    Reduction: Formation of 2-Bromo-5-(1,3-oxazol-2-yl)benzyl alcohol.

Applications De Recherche Scientifique

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is employed in the study of biological pathways and mechanisms, often as a probe or a precursor to bioactive molecules.

    Materials Science: It is utilized in the development of advanced materials, including polymers and organic semiconductors, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the aldehyde group are crucial for its interaction with biological molecules, influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-Bromo-5-(1,3-thiazol-2-yl)benzaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-Chloro-5-(1,3-oxazol-2-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromo-5-(1,3-oxazol-2-yl)benzoic acid: Oxidized form of the compound.

Uniqueness

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is unique due to the presence of both a bromine atom and an oxazole ring, which confer distinct reactivity and binding properties. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Activité Biologique

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrates notable cytotoxicity, particularly towards hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervix carcinoma (HeLa) cells.

In Vitro Studies

A study evaluated the antiproliferative activity of several derivatives including this compound. The results indicated that this compound exhibited an IC50 value of approximately 6.83 µM against HepG2 cells and 3.64 µM against MCF-7 cells, which is competitive with established chemotherapeutics like doxorubicin and sunitinib .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)
HepG26.83
MCF-73.64
MDA-MB-2312.14
HeLa5.18

The mechanism of action appears to involve induction of caspase-dependent apoptosis and cell cycle arrest at the G2/M phase. Furthermore, molecular docking studies suggest that this compound interacts effectively with key protein kinases such as EGFR, HER2, and VEGFR2, with IC50 values ranging from 0.224 to 0.886 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µM)
Bacillus subtilis<10
Escherichia coli<15

The minimal inhibitory concentrations (MIC) indicate that this compound exhibits significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound inhibits key kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through caspase activation.
  • Antimicrobial Action : The structure allows interaction with bacterial cell membranes or essential metabolic pathways.

Case Studies

Several case studies have reported on the efficacy and safety profiles of compounds related to or derived from this compound:

  • Case Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours of exposure.
    • Findings : Increased levels of apoptotic markers were observed alongside decreased expression of anti-apoptotic proteins.
  • Case Study on Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and E. coli showed that the compound could inhibit bacterial growth effectively.
    • Findings : The compound showed lower toxicity towards human cells compared to its effects on bacterial cells, indicating a favorable therapeutic index.

Propriétés

IUPAC Name

2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-2-1-7(5-8(9)6-13)10-12-3-4-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOZUMCLFHQEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CO2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443804
Record name 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176961-43-6
Record name 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L round bottom flask was charged with 2-[4-bromo-3-(dibromomethyl)-phenyl]-5-methoxy-oxazoline (27.8 g, 67.1 mmol), DBU (24.1 mL, 161.2 mmol) and morpholine (56.4 mL, 646.7 mmol). The mixture was heated at 60° C. for 2.5 hours. HPLC indicated the starting material had disappeared. The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath. The stirring stopped. Potassium tert-butoxide (1 M in THF, 350 mL) was added dropwise in 0.5 hours. The stirring started after ˜20 mL of potassium tert-butoxide THF solution was added. The reaction mixture was warmed up to RT and stirred at RT for 5 hours. It was put aside in a −40° C. freezer for 13 hours and then was stirred at RT for another 2 hours. The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath. HCl (6N, cold, 214 mL) was added dropwise in 15 minutes. The mixture was stirred at 0° C. to RT in 0.5 hours. It was transferred to a 2 L separatory funnel, diluted with EtOAc (300 mL) and water (300 mL). The aqueous layer was separated and extracted with EtOAc (300 mL×2). The organic layers were combined and the combined organic phase was washed with brine/1N HCl mixture (200 mL/30 mL ), brine/water mixture (200 mL/30 mL×2) and brine (230 mL×2). It was dried over MgSO4 (50 g) for 0.5 hours and concentrated to 21.3 g of semi solid. The crude semi solid was dissolved in warm THF (60 mL). The THF solution was added dropwise to a mixture of refluxing cyclohexane (600 mL) and charcoal (3.6 g). The mixture was stirred without heat for 0.5 hours and was heated to reflux. It was filtered through a celite pad and the pad was washed with a hot mixture of cyclohexane/THF (90 mL/9 mL×3). The filtrate was concentrated to 14.1 g of yellowish white solid. The charcoal treated crude product was dissolved in cyclohexane (300 mL) at reflux. Crystallization occurred upon cooling to RT. The mixture was stirred at RT for 4 hours and then at 4° C. for 13 hours. The 2-[4-Bromo-3-(formyl)-phenyl]oxazole was collected by filtration and was suction dried at RT for 13 h. It was obtained as an off-white solid in 72.3% yield, HPLC area percent 99.8. The 1H NMR and mass spectra were consistent with the assigned structure.
Name
2-[4-bromo-3-(dibromomethyl)-phenyl]-5-methoxy-oxazoline
Quantity
27.8 g
Type
reactant
Reaction Step One
Name
Quantity
24.1 mL
Type
reactant
Reaction Step One
Quantity
56.4 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
[Compound]
Name
potassium tert-butoxide THF
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
214 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.